(2-hydroxy-8-methyl-3-quinolinyl)methyl 2-methylpropanoate
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Description
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds similar to "(2-hydroxy-8-methyl-3-quinolinyl)methyl 2-methylpropanoate," involves several innovative methods. A notable approach is the one-step synthesis of tricyclic dihydrofuro[3,2-f]quinoline or tetracyclic oxazinoquinoline derivatives from hydroxyquinolines and ethyl 2,3-dibromopropanoate, showcasing the versatility of quinoline synthesis techniques (Arrault et al., 2002). Additionally, the use of 8-hydroxyquinoline with methyl chloroacetate to obtain various quinolinyl derivatives highlights the adaptability of synthetic strategies to produce complex molecules (Saeed et al., 2014).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of certain quinoline derivatives synthesized from 8-hydroxyquinoline demonstrates the potential for detailed molecular analysis, aiding in the understanding of their chemical behavior and interactions (Zeng et al., 2007).
Chemical Reactions and Properties
Quinoline derivatives engage in a variety of chemical reactions, reflecting their ambiphilic nature. For example, the bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline exhibits hydrolysis and coordination with metals such as Cu(I), Ag(I), and Pd(II), demonstrating the chemical reactivity of quinoline compounds (Son et al., 2010). This reactivity is crucial for the development of complex coordination compounds with potential application in various fields.
Mechanism of Action
Target of Action
It is known that 2-methyl-8-quinolinol, a component of the compound, shows fungicidal properties . It can also undergo complexation with transition metal complexes .
Mode of Action
2-hydroxy-2-methylpropiophenone, a related compound, is known to act as a radical photoinitiator (pi) molecule . This suggests that (2-hydroxy-8-methyl-3-quinolinyl)methyl 2-methylpropanoate might interact with its targets through a similar mechanism, possibly initiating a series of reactions upon exposure to certain conditions, such as UV radiation .
Result of Action
Given the potential fungicidal properties of 2-methyl-8-quinolinol , it is plausible that the compound may exhibit similar effects.
properties
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-9(2)15(18)19-8-12-7-11-6-4-5-10(3)13(11)16-14(12)17/h4-7,9H,8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXWUXJCMHFLAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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